molecular formula C9H17NO2 B8688996 tert-butyl N-allylglycinate

tert-butyl N-allylglycinate

Cat. No.: B8688996
M. Wt: 171.24 g/mol
InChI Key: OWIAOVJYDJHXCP-UHFFFAOYSA-N
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Description

tert-Butyl N-allylglycinate (IUPAC: (R)-2-[[(tert-butoxy)carbonyl]amino]pent-4-enoic acid) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl side chain. It is synthesized via asymmetric methods, such as the use of (5R,6S)-4-tert-butyloxycarbonyl-5,6-diphenylmorpholin-2-one as a chiral auxiliary, enabling high enantiomeric purity . This compound is pivotal in peptide synthesis and medicinal chemistry, where its steric bulk and stability under acidic conditions make it a preferred intermediate for constructing complex biomolecules.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl 2-(prop-2-enylamino)acetate

InChI

InChI=1S/C9H17NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h5,10H,1,6-7H2,2-4H3

InChI Key

OWIAOVJYDJHXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC=C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Allylic Position

The allyl group undergoes nucleophilic substitution via π-allyl metal intermediates, particularly under transition metal catalysis. For example:

  • Palladium-catalyzed cross-coupling : Reacts with aryl halides to form α-arylglycine derivatives.

    Example: Reaction with iodobenzene in the presence of Pd(OAc)₂ and P(2-furyl)₃ yields substituted glycine esters with >90% efficiency .

Reaction Type ConditionsCatalyst SystemYield
Allylic ArylationDMF, 80°C, 24hPd(OAc)₂, P(2-furyl)₃92%

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is cleaved under acidic or basic conditions to generate free carboxylic acids or salts:

  • Acidic hydrolysis : HCl in dioxane at 0–5°C removes the ester, producing N-allylglycine hydrochloride .

  • Basic hydrolysis : NaOH in THF/water yields sodium N-allylglycinate.

Hydrolysis Type ReagentsTemperatureProduct
Acidic4M HCl in dioxane0–5°CN-allylglycine HCl
Basic2M NaOH in THF/H₂O (1:1)25°CSodium N-allylglycinate

Oxidation of the Allyl Group

The allyl side chain is oxidized to form epoxides or carbonyl compounds:

  • Epoxidation : Using m-CPBA in CH₂Cl₂ yields glycine-derived epoxides.

  • Ozonolysis : Generates aldehyde intermediates for further functionalization.

Oxidation Type ReagentsProduct
Epoxidationm-CPBA, CH₂Cl₂, 0°CN-Allylglycine epoxide
OzonolysisO₃, then Zn/H₂OGlycine with aldehyde moiety

Cycloaddition Reactions

The allyl group participates in [3+2] or [4+2] cycloadditions:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings.

Cycloaddition Type ConditionsDienophileYield
Diels-AlderToluene, reflux, 12hMaleic anhydride85%

Transition Metal-Mediated Allylic Alkylation

Rhodium or indium catalysts facilitate stereoselective C–C bond formation:

  • Rh-catalyzed addition : Arylboronic acids couple to form α-arylglycine derivatives with >95% diastereoselectivity .

Catalyst SubstrateConditionsDr (diastereomeric ratio)
Rh(acac)Arylboronic acidDME, 60°C, 12h98:2

Critical Analysis of Reactivity

  • The allyl group enhances electrophilicity at the α-carbon, enabling diverse C–C bond formations.

  • The tert-butyl ester balances steric protection with ease of removal under mild acidic conditions .

  • Stereochemical outcomes (e.g., in cycloadditions) are influenced by the ester’s bulkiness and reaction solvent .

This comprehensive profile underscores tert-butyl N-allylglycinate’s utility in synthesizing complex amino acid derivatives, with applications spanning medicinal chemistry and materials science .

Comparison with Similar Compounds

tert-Butyl Glycinate

  • Structure: Simpler glycine ester lacking the allyl group (tert-butyl 2-aminoacetate).
  • Reactivity : Lacks the allyl group’s π-bond reactivity, limiting its use in conjugate additions or cyclopropanation.
  • Applications : Primarily used as a building block in peptide synthesis.
  • Safety : Similar handling precautions to tert-butyl N-allylglycinate due to shared tert-butyl ester moiety (flammability: Class 3; health hazard: Category 2) .

tert-Butyl tert-Butyldimethylsilylglyoxylate

  • Structure : Incorporates a silyl protecting group (tert-butyldimethylsilyl) instead of allyl.
  • Reactivity : The silyl group enhances stability against nucleophiles but requires fluoride-based deprotection. NMR data (¹H: δ 0.21 (s, 6H), 0.96 (s, 9H), 1.48 (s, 9H); ¹³C: δ −6.2, 18.8, 26.4, 28.3) contrasts with this compound’s allyl signals (δ 5.2–5.8 ppm for vinyl protons) .
  • Applications : Used in carbonyl condensations and as a ketene equivalent.

Methoxycarbonyl L-Phenylalanine tert-Butyl Ester

  • Structure : Bulky phenylalanine side chain with methoxycarbonyl and tert-butyl groups.
  • Reactivity : Steric hindrance slows acylation reactions compared to this compound.
  • Applications : Common in solid-phase peptide synthesis for hydrophobic residue incorporation .

N-tert-Butyl Decahydro-3-isoquinolinecarboxamide

  • Structure : Rigid bicyclic system with tert-butyl carboxamide.
  • Reactivity: Limited flexibility reduces utility in dynamic combinatorial chemistry but enhances receptor binding specificity.
  • Applications : Explored in drug discovery for neurological targets .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Flash Point (°C)
This compound 215.3 78–82 Low 52
tert-Butyl glycinate 145.2 25–30 Moderate 52
Methoxycarbonyl L-Phe-OtBu 295.3 95–98 Insoluble 110

Table 2: NMR Spectral Data Comparison

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound 5.2–5.8 (m, 3H, CH₂=CH), 1.48 (s, 9H, t-Bu) 169.1 (C=O), 122–132 (CH₂=CH)
tert-Butyl-TBDMS-glyoxylate 0.21 (s, 6H, SiMe₂), 0.96 (s, 9H, t-Bu) −6.2 (SiMe₂), 169.1 (C=O)

Research Findings

Stability and Handling

  • tert-Butyl Esters : All tert-butyl derivatives decompose under strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas. Storage at <25°C in inert atmospheres is critical .

Preparation Methods

Reaction Mechanism

The primary route involves nucleophilic substitution where tert-butyl glycinate reacts with an allyl halide (e.g., allyl bromide) under basic conditions. The amine group of glycinate acts as a nucleophile, displacing the halide to form the N-allylated product.

Key Steps :

  • Synthesis of tert-butyl glycinate : Transesterification of glycine with tert-butyl acetate using perchloric acid as a catalyst.

  • Allylation : Reaction with allyl halide in a polar aprotic solvent (e.g., THF or DMF) with a base (e.g., K₂CO₃ or triethylamine).

Reaction Conditions and Yields

ParameterValue/Optimized RangeSource
SolventTHF, DMF, or dichloromethane
BaseK₂CO₃, TEA, or NaHCO₃
Temperature0–25°C
Yield70–85% (typical)

Example Protocol :

  • Step 1 : Mix tert-butyl glycinate (1.2 eq) and allyl bromide (1.1 eq) in anhydrous THF.

  • Step 2 : Add K₂CO₃ (2 eq) and stir at 25°C for 12–24 hours.

  • Step 3 : Extract with ethyl acetate, wash with brine, and concentrate.

Limitations :

  • Competing elimination reactions due to allyl bromide’s reactivity.

  • Moderate stereocontrol due to SN2 mechanism.

Catalytic Asymmetric Allylation

Pd-Catalyzed Allylation with Chiral Ligands

This method enables enantioselective synthesis using palladium catalysts and chiral ligands. A 3-pentyl-substituted MediPhos ligand has demonstrated high efficiency.

Key Steps :

  • Catalyst Activation : [Pd(cod)Cl]₂ and chiral ligand (e.g., MediPhos) form an active species.

  • Nucleophilic Attack : tert-Butyl glycinate reacts with allyl carbonate under mild conditions.

Reaction Parameters and Outcomes

ParameterValue/Optimized RangeSource
Catalyst[Pd(cod)Cl]₂ + 3-pentyl MediPhos
Allyl SourceRacemic allyl carbonate
SolventTHF or toluene
Temperature25–40°C
Yield85–92%
Enantiomeric Excess (ee)>90%

Example Protocol :

  • Step 1 : Dissolve tert-butyl glycinate (1 eq) and allyl carbonate (1.1 eq) in THF.

  • Step 2 : Add [Pd(cod)Cl]₂ (5 mol%) and 3-pentyl MediPhos (10 mol%).

  • Step 3 : Stir at 40°C for 24 hours, then extract and purify.

Advantages :

  • High enantioselectivity for stereochemically complex molecules.

  • Scalable for pharmaceutical intermediates.

Phase-Transfer Catalysis (PTC)

Mechanism and Optimization

PTC enhances reaction rates in biphasic systems using catalysts like triethylbenzylammonium (TEBA). This method reduces by-products by stabilizing intermediates.

Key Steps :

  • Biphasic System : tert-Butyl glycinate in an organic phase (e.g., toluene) reacts with allyl bromide in an aqueous phase.

  • Catalyst Role : TEBA transfers the nucleophile (glycinate) into the organic phase.

PTC-Specific Data

ParameterValue/Optimized RangeSource
CatalystTEBA (10 mol%)
BaseK₂CO₃ (2 eq)
Solvent SystemToluene/water
Yield85–90%

Example Protocol :

  • Step 1 : Mix tert-butyl glycinate (1 eq) and allyl bromide (1.1 eq) in toluene.

  • Step 2 : Add TEBA (10 mol%) and K₂CO₃ (2 eq).

  • Step 3 : Stir at 25°C for 12 hours, then separate layers.

Advantages :

  • Improved solubility of reagents.

  • Reduced side reactions compared to conventional methods.

Industrial-Scale Synthesis

Large-Scale Process Adaptation

Adapting laboratory methods for industrial use focuses on cost reduction and efficiency.

Key Modifications :

  • Solvent Recovery : Reuse tert-butyl acetate from glycinate synthesis.

  • Continuous Flow Systems : Enhance reaction rates and safety.

  • Crystallization : Use ethyl acetate or dichloromethane for high-purity isolation.

Example Industrial Workflow :

  • Step 1 : Transesterify glycine in tert-butyl acetate (excess) with HClO₄.

  • Step 2 : Neutralize with NaOH, extract glycinate, and concentrate.

  • Step 3 : Allylate using allyl bromide/K₂CO₃ in THF, then crystallize.

Yield : 70–80% (scalable).

Analytical Characterization

Spectroscopic and Chromatographic Data

TechniqueKey ObservationsSource
¹H NMR δ 5.0–5.5 (allyl CH₂), δ 1.4 (tert-butyl)
¹³C NMR δ 168 (ester C=O), δ 116 (allyl C=C)
HPLC Retention time: 8–12 min (C18 column, MeOH/H₂O)

Purity : >95% by HPLC.

Challenges and Optimization

Common Issues

  • Side Reactions : Elimination of allyl bromide to propene.

  • Stereocontrol : Limited in SN2 reactions; resolved via catalytic methods.

  • Solvent Compatibility : THF preferred over DMF for PTC.

Mitigation Strategies

  • Catalytic Methods : Use Pd or Ir catalysts for enantioselectivity.

  • Low-Temperature Reactions : Suppress elimination in SN2 pathways.

  • Excess Allyl Halide : Drive reaction to completion.

Q & A

Q. Validation :

  • Monitor reaction progress via TLC or HPLC.
  • Confirm purity and identity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Boc ProtectionDi-tert-butyl dicarbonate, NaHCO₃, THF/H₂O85–90NMR, IR
AllylationAllyl bromide, K₂CO₃, DMF, 50°C75–80HPLC, HRMS

How can researchers resolve contradictions in stereochemical outcomes during conformational analysis of tert-butyl-containing compounds?

Advanced Question
Contradictions may arise due to solvent effects or crystallization-driven conformational changes. Methodological approaches include:

  • Dynamic NMR : Use low-temperature 1^1H NMR to observe axial/equatorial tert-butyl group interconversion in solution .
  • DFT Calculations : Incorporate explicit solvent molecules in computational models to account for solvent stabilization effects (e.g., equatorial preference in polar solvents) .

Example :
In hexahydro-1,3,5-triazacyclohexanes, axial tert-butyl groups stabilize in the solid state but equilibrate in solution. Cross-validate crystallography with DFT-simulated spectra .

What experimental design strategies optimize this compound synthesis under catalytic conditions?

Advanced Question
Use a Design of Experiments (DoE) approach to identify critical factors (e.g., catalyst loading, temperature, solvent polarity):

  • Response Surface Methodology (RSM) : Statistically optimize yields by varying Mo(CO)₆ catalyst concentration and reaction time .
  • Factorial Design : Test interactions between base strength (e.g., Et₃N vs. DBU) and solvent polarity (DMF vs. THF) .

Table 2 : Key Factors in Epoxidation Optimization (Analogous System)

FactorRange TestedOptimal Value
Catalyst (Mo(CO)₆)0.5–5 mol%2.5 mol%
Temperature60–100°C80°C
Reaction Time4–24 h12 h

How should researchers address discrepancies in purity assessments between NMR and chromatographic methods?

Basic Question
Discrepancies often arise from residual solvents or diastereomers. Mitigation strategies:

  • Multi-Technique Validation : Combine 1^1H NMR integration with HPLC-DAD/ELSD for non-UV-active impurities .
  • Purification : Use preparative HPLC or recrystallization to isolate major isomers .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Question

  • Storage : Keep in airtight containers at –20°C to prevent peroxide formation .
  • Handling : Use explosion-proof equipment and ground metal containers during transfers to avoid static discharge .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods .

How can computational modeling guide the design of this compound derivatives for drug discovery?

Advanced Question

  • Docking Studies : Screen derivatives against target enzymes (e.g., proteases) using AutoDock Vina to predict binding affinities .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Case Study :
Ethynyl-modified analogs (e.g., tert-butyl N-[(3-ethynylphenyl)methyl]carbamate) show enhanced bioactivity via click chemistry functionalization .

What strategies are recommended for systematic literature reviews on this compound applications?

Basic Question

  • Databases : Use SciFinder for reaction pathways and Web of Science for citation tracking .
  • Search Terms : Combine "this compound" with "synthesis," "conformational analysis," or "medicinal chemistry" .

How can researchers address low reproducibility in this compound synthetic protocols?

Advanced Question

  • Detailed Reporting : Adhere to NIH guidelines for documenting catalyst batches, solvent purity, and reaction atmosphere .
  • Supplementary Data : Provide raw NMR files and HPLC chromatograms in supporting information .

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